

A Comprehensive Toxicological Profile of Short-Chain Branched Alkanes

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Compound of Interest

Compound Name: **2,4,7-Trimethylnonane**

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the toxicological data available for short-chain branched alkanes, including isobutane, isopentane, isohexane, and 2-methylpentane. The information is presented to facilitate easy comparison and understanding of the potential hazards associated with these compounds. Detailed experimental protocols, based on internationally recognized guidelines, are provided, and key metabolic and toxicological pathways are visualized to support risk assessment and drug development processes.

Executive Summary

Short-chain branched alkanes are volatile organic compounds with widespread industrial and commercial applications. Their toxicological profiles are characterized by low to moderate acute toxicity. The primary routes of exposure are inhalation and dermal contact. Acute effects are often related to central nervous system (CNS) depression, while prolonged or repeated exposure may lead to neurotoxicity and irritation. This guide summarizes the available quantitative data, details the methodologies of key toxicological studies, and illustrates the known metabolic and potential signaling pathways involved in their toxicity.

Quantitative Toxicological Data

The following tables summarize the available quantitative toxicological data for isobutane, isopentane, isohexane, and 2-methylpentane. Data is presented for acute toxicity (LD50/LC50),

reproductive and developmental toxicity (NOAEC), and sub-chronic toxicity (NOAEL).

Table 1: Acute Toxicity Data

Chemical	CAS No.	Oral LD50 (rat)	Dermal LD50 (rabbit)	Inhalation LC50 (rat)
Isobutane	75-28-5	Data not available	Data not available	> 800,000 ppm (4h)[1]
Isopentane	78-78-4	> 2000 mg/kg[2][3]	Data not available	> 25.3 mg/L (4h) [2][3]
Isohexane	107-83-5 (2-Methylpentane) & 92112-69-1 (mixture)	> 2000 mg/kg[4]	> 2000 mg/kg[4]	Data not available
2-Methylpentane	107-83-5	Data not available	Data not available	Data not available

Table 2: Reproductive and Developmental Toxicity Data

Chemical	CAS No.	Study Type	Species	NOAEC/NO AEL	Effect
Isobutane	75-28-5	Prenatal Developmental Toxicity (OECD 414)	Rat	8,000 ppm	No maternal or fetal effects[5]
Isopentane	78-78-4	Developmental Toxicity (OECD 414)	Rat	7000 ppm	No effect on fertility or development[6]
Isohexane	107-83-5 (2-Methylpentane) & 92112-69-1 (mixture)	Data not available	Data not available	Data not available	Data not available
2-Methylpentane	107-83-5	Data not available	Data not available	Data not available	Data not available

Table 3: Sub-chronic Toxicity Data

Chemical	CAS No.	Route	Species	NOAEL	Study Duration
Isobutane	75-28-5	Inhalation	Rat	9,000 ppm	4 weeks[7]
Isopentane	78-78-4	Data not available	Data not available	Data not available	Data not available
Isohexane (C10-C13 dearomatized solvent)	Mixture	Oral	Rat	1857 mg/kg/day (BMDL)	90 days[8]
2-Methylpentane	107-83-5	Data not available	Data not available	Data not available	Data not available

Experimental Protocols

The toxicological data presented in this guide are primarily derived from studies conducted following standardized guidelines from the Organisation for Economic Co-operation and Development (OECD). Below are detailed summaries of the methodologies for key toxicological assessments.

Acute Oral Toxicity (OECD Guideline 401/423)

- Objective: To determine the acute oral toxicity of a substance, expressed as the median lethal dose (LD50).
- Test Animals: Typically, young adult rats (e.g., Sprague-Dawley or Wistar strains), nulliparous and non-pregnant females.
- Procedure: A single dose of the test substance is administered by gavage to fasted animals. For volatile substances like short-chain branched alkanes, administration may be challenging and require specific techniques to prevent volatilization. The study can be conducted as a limit test at a high dose (e.g., 2000 or 5000 mg/kg) or as a full study with multiple dose groups.

- Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days. A gross necropsy is performed on all animals at the end of the observation period.

Acute Dermal Toxicity (OECD Guideline 402)

- Objective: To determine the acute dermal toxicity of a substance.
- Test Animals: Adult rats, rabbits, or guinea pigs with healthy, intact skin.
- Procedure: The test substance is applied uniformly over a shaved area of the back (at least 10% of the body surface area) and covered with a porous gauze dressing for 24 hours. The dose is typically a limit dose of 2000 mg/kg.
- Observations: Similar to the oral toxicity study, animals are observed for mortality, clinical signs, and body weight changes for 14 days. The application site is also examined for signs of irritation. A gross necropsy is performed at the end of the study.[\[2\]](#)[\[9\]](#)

Acute Inhalation Toxicity (OECD Guideline 403)

- Objective: To determine the acute toxicity of a substance via inhalation, expressed as the median lethal concentration (LC50).
- Test Animals: Young adult rats are the preferred species.
- Procedure: Animals are exposed to the test substance in a whole-body or nose-only inhalation chamber for a fixed period, typically 4 hours. The concentration of the substance in the air is carefully controlled and monitored.
- Observations: Animals are observed for mortality and clinical signs during and after exposure for up to 14 days. Body weights are recorded, and a gross necropsy is performed on all animals.[\[3\]](#)[\[10\]](#)

Sub-chronic Toxicity (OECD Guidelines 408, 411, 413)

- Objective: To determine the effects of repeated exposure to a substance over a period of 90 days (oral, dermal, or inhalation).

- Procedure: The test substance is administered daily to several groups of animals at different dose levels. A control group receives the vehicle only.
- Observations: Detailed clinical observations, body weight, food and water consumption, ophthalmology, hematology, clinical biochemistry, and urinalysis are performed. At the end of the study, a full necropsy and histopathological examination of organs and tissues are conducted to identify target organs of toxicity and establish a No-Observed-Adverse-Effect Level (NOAEL).[9][10][11]

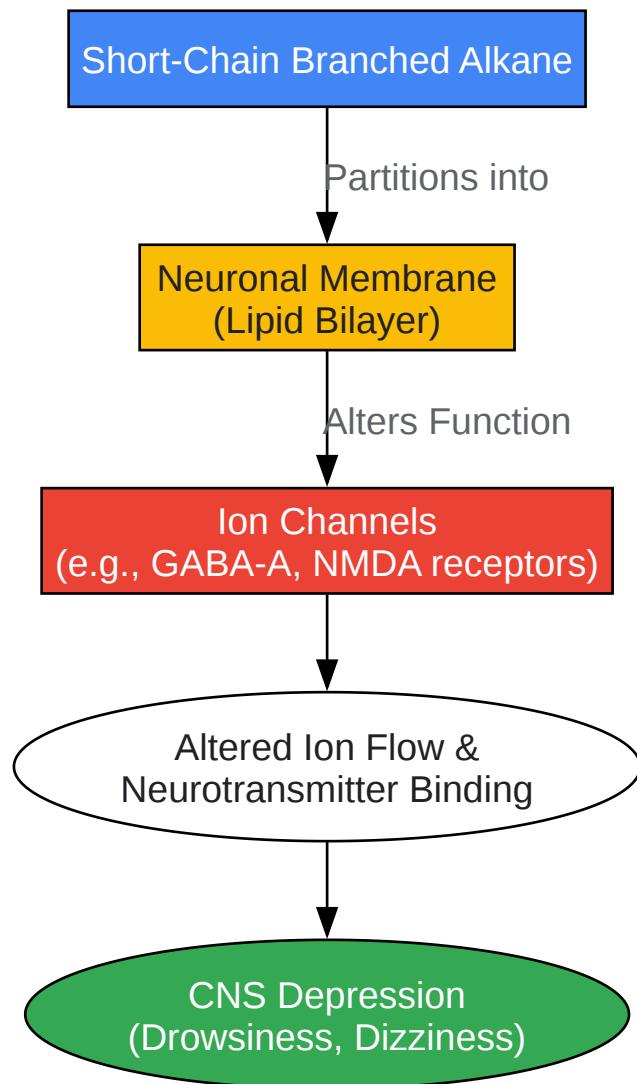
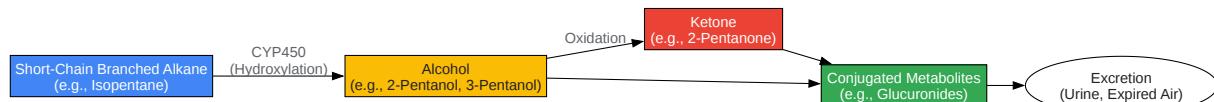
Genetic Toxicology (OECD Guidelines 471, 473, 474)

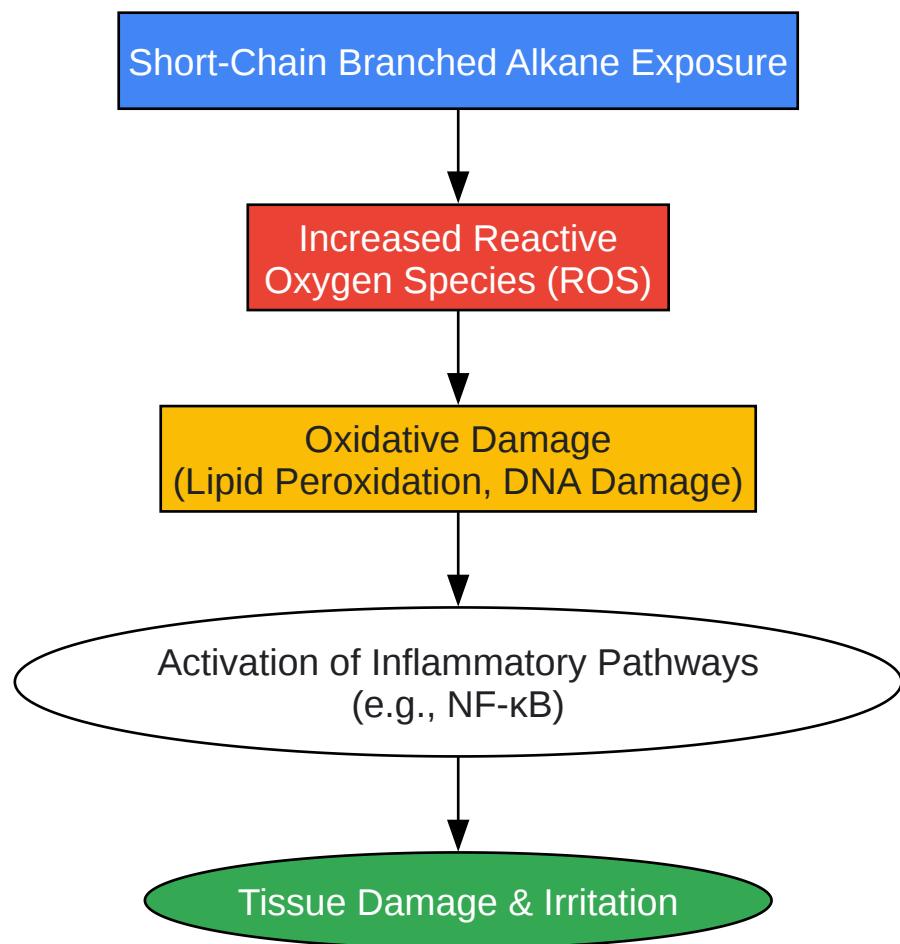
- Objective: To assess the potential of a substance to induce gene mutations or chromosomal damage.
- Tests:
 - Bacterial Reverse Mutation Test (Ames Test, OECD 471): Detects point mutations in bacteria.[1][12][13][14][15]
 - In Vitro Mammalian Chromosomal Aberration Test (OECD 473): Detects structural chromosome aberrations in mammalian cells in culture.[16][17][18][19][20]
 - In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474): Detects chromosome damage in the bone marrow of rodents.[21][22][23][24]

Metabolism and Potential Signaling Pathways

Metabolism of Short-Chain Branched Alkanes

The metabolism of short-chain branched alkanes primarily occurs in the liver, mediated by the cytochrome P450 (CYP450) enzyme system. The general metabolic pathway involves hydroxylation to form alcohols, which are then further oxidized to ketones or carboxylic acids. These more polar metabolites can then be conjugated and excreted.





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